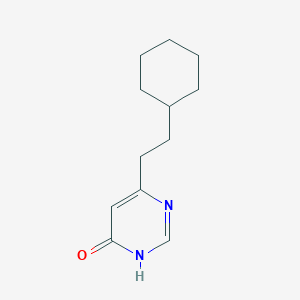

6-(2-Cyclohexylethyl)pyrimidin-4-ol

Übersicht

Beschreibung

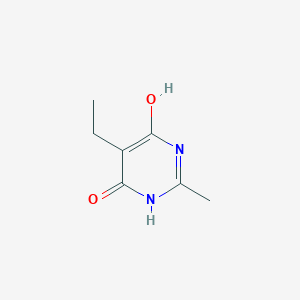

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Wissenschaftliche Forschungsanwendungen

Biochemical Impact of Pyrimidine Analogs The compound 6-(2-Cyclohexylethyl)pyrimidin-4-ol is structurally related to pyrimidine analogs, which have been studied extensively for their biochemical impacts. Pyrimidine analogs, like 6-azauridine (AZUR), inhibit de novo pyrimidine biosynthesis, exhibiting significant antineoplastic effects in experimental tumors. AZUR's usage in leukemia treatment showed a rapid decline in circulating leukemic cells, with clinical responses observed despite temporary resistance development. This compound's impact on leukocytes' ability to decarboxylate orotic acid correlated well with clinical responses in patients. However, urinary excretion of orotic acid and orotidine did not correlate with antileukemic effects, suggesting inhibition of pyrimidine metabolism in various body organs (Fallon, Frei, & Freireich, 1962).

Therapeutic Applications in HIV Treatment 2',3'-didehydro-3'-deoxythymidine (d4T), another pyrimidine analogue, exhibits potent in vitro activity against human immunodeficiency virus (HIV). A phase I trial of d4T in HIV-infected patients showed increased or stable absolute CD4 counts in most patients and a persistent decrease in detectable serum p24 antigen levels, marking it as a promising drug for AIDS treatment (Browne et al., 1993).

Metabolism and Pharmacokinetics The metabolism and pharmacokinetics of pyrimidine analogs have also been a significant research focus. For instance, the metabolism, excretion, and pharmacokinetics of INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, were investigated, showing rapid absorption, with the parent compound being the predominant entity in circulation. This indicates a low overall circulating metabolite burden. The compound was mostly excreted as hydroxyl and oxo metabolites and glucuronide conjugates in urine and feces, suggesting over 95% absorption after oral dosing (Shilling et al., 2010).

Genetic Mutations and Hemolytic Anemia Pyrimidine 5′ nucleotidase type-1 (P5′N-1) is crucial in catabolizing pyrimidine nucleotides, mainly from RNA degradation during erythrocyte maturation. P5′N-1 deficiency, associated with hereditary non-spherocytic hemolytic anemia (HNSHA), is characterized by genetic mutations. For example, a new missense homozygous mutation (Q270Ter) in the gene encoding P5′N-1 was identified in Indian families with HNSHA (Warang et al., 2013).

Safety And Hazards

Based on the safety data sheet for a related compound, pyrimidin-4-ol, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-cyclohexylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIYGYHIIPIARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Cyclohexylethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-3-(benzyloxy)-5-[2-(trimethylsilyl)ethynyl]benzenecarboxylate](/img/structure/B1486691.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B1486699.png)

![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)

![10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B1486703.png)